1-[(2-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
Description
The compound 1-[(2-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide features a dihydropyridine core substituted at position 1 with a 2-chlorobenzyl group and at the carboxamide nitrogen with a 3-(trifluoromethyl)phenyl moiety. This structure combines electron-withdrawing substituents (chloro, trifluoromethyl) with a planar, π-conjugated system, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O2/c21-17-9-2-1-5-13(17)12-26-10-4-8-16(19(26)28)18(27)25-15-7-3-6-14(11-15)20(22,23)24/h1-11H,12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPLBINJLXPYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally benign is considered to minimize the ecological impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials with specific chemical properties
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below summarizes key structural differences between the target compound and its analogs:
Key Observations :
- Electron-Withdrawing (EW) vs. Electron-Donating (ED) Groups : The target compound’s 2-chlorobenzyl (moderate EW) and 3-TFM phenyl (strong EW) contrast with ’s 2,4-dimethoxyphenyl (ED), which may improve solubility but reduce receptor-binding affinity .
- Bulkiness and Lipophilicity : ’s benzodioxole and isopropoxy groups increase steric bulk and lipophilicity, likely improving membrane permeability but reducing aqueous solubility .
Hydrogen Bonding and Crystallography
- ’s Compound : Forms centrosymmetric dimers via N–H···O hydrogen bonds, creating a stable crystalline lattice. The dihedral angle between aromatic rings is 8.38°, indicating near-planar π-conjugation .
- Tautomerism : Analogous to ’s compound, the target may favor the keto-amine tautomer over hydroxy-pyridine, influencing reactivity and binding .
Biological Activity
1-[(2-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridine core with substituents that enhance its biological activity. Its chemical formula is with a molecular weight of 406.79 g/mol. The presence of the chlorophenyl and trifluoromethyl groups is significant for its interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound is thought to interact with specific receptors and enzymes involved in cancer progression. For example, it may inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival in cancer cells .
Antinociceptive Effects
The compound has shown potential in pain management through antinociceptive activity. In animal models, it has been evaluated for its effectiveness in reducing pain responses.
- Study Findings : In tests such as the hot plate and writhing tests, compounds similar to this one demonstrated significant reductions in pain response, suggesting a possible mechanism involving TRPV1 receptor modulation .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study published in Molecular Drug Design highlighted the synthesis of pyridothienopyrimidinone derivatives that showed improved anticancer activity compared to earlier compounds. The most active derivatives were tested against multiple cancer cell lines (MCF7, HCT116, PC3), revealing IC50 values as low as 1.18 μM for some compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
